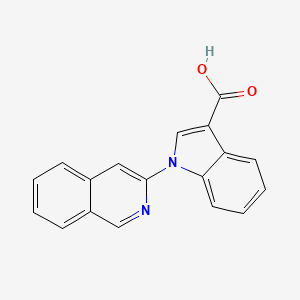
1-(Isoquinolin-3-yl)-1H-indole-3-carboxylic acid
Cat. No. B8623544
Key on ui cas rn:
649550-89-0
M. Wt: 288.3 g/mol
InChI Key: CWYYCCKQHGJIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531663B2
Procedure details


0.5 g (11.92 mmol) of lithium hydroxide monohydrate and 15 cm3 of water are added to a solution at a temperature in the region of 22° C. of 1.1 g (3.64 mmol) of 3-methoxycarbonyl-1-(isoquinol-3-yl)-1H-indole in 15 cm3 of tetrahydrofuran. After stirring at the reflux point of the solvent for 15 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa), the residue is triturated in water and the resulting suspension is filtered. The solid obtained is suspended in 20 cm3 of water adjusted to pH 7 with N hydrochloric acid. After stirring at a temperature in the region of 22° C. for 1 hour, the solid is filtered off and dried under reduced pressure (2.7 kPa) to give 0.64 g of 3-carboxy-1-(isoquinol-3-yl)-1H-indole in the form of a white solid. IR spectrum (KBr): 1661, 1629, 1593, 1540, 1464, 1217 and 748 cm−1.
Name
lithium hydroxide monohydrate
Quantity
0.5 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[N:18]=[CH:19][C:20]3[C:25]([CH:26]=2)=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:9]=1)=[O:7].Cl>O1CCCC1.O>[C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[N:18]=[CH:19][C:20]3[C:25]([CH:26]=2)=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:9]=1)([OH:7])=[O:5] |f:0.1.2|
|
Inputs


Step One
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C2=CC=CC=C12)C=1N=CC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at the reflux point of the solvent for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is triturated in water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting suspension is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at a temperature in the region of 22° C. for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure (2.7 kPa)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CN(C2=CC=CC=C12)C=1N=CC2=CC=CC=C2C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.64 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
